N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable solvent like methanol or ethanol . The reaction is usually carried out at room temperature with continuous stirring for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production might also involve the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding quinone derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-12-16(13-7-4-3-5-8-13)21-22-17(12)19(25)23-20-11-14-9-6-10-15(26-2)18(14)24/h3-11,24H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
KFRCCNMIRGPCPE-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.